N-[(2-chloroquinolin-3-yl)methyl]cyclopentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-chloroquinolin-3-yl)methyl]cyclopentanamine is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloroquinolin-3-yl)methyl]cyclopentanamine typically involves the alkylation of (2-chloroquinolin-3-yl)methanol with cyclopentanamine. One common method involves the use of the Mitsunobu reaction, where (2-chloroquinolin-3-yl)methanol is reacted with cyclopentanamine in the presence of triphenylphosphine and diethyl azodicarboxylate in dry tetrahydrofuran . This reaction proceeds under mild conditions and provides the desired product in good yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloroquinolin-3-yl)methyl]cyclopentanamine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group on the quinoline ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or thiols in the presence of a base like sodium hydroxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted quinoline derivatives.
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex quinoline derivatives.
Biology: As a probe for studying biological processes involving quinoline derivatives.
Medicine: Potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-chloroquinolin-3-yl)methyl]cyclopentanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-[(2-chloroquinolin-3-yl)methylene]benzenamines: These compounds share the quinoline core structure but differ in the substituents attached to the nitrogen atom.
2-chloroquinoline derivatives: These compounds have similar structural features but may have different substituents on the quinoline ring.
Uniqueness
N-[(2-chloroquinolin-3-yl)methyl]cyclopentanamine is unique due to the presence of the cyclopentanamine moiety, which can impart distinct biological and chemical properties. This structural feature can influence the compound’s binding affinity to molecular targets and its overall pharmacokinetic profile.
Properties
Molecular Formula |
C15H17ClN2 |
---|---|
Molecular Weight |
260.76 g/mol |
IUPAC Name |
N-[(2-chloroquinolin-3-yl)methyl]cyclopentanamine |
InChI |
InChI=1S/C15H17ClN2/c16-15-12(10-17-13-6-2-3-7-13)9-11-5-1-4-8-14(11)18-15/h1,4-5,8-9,13,17H,2-3,6-7,10H2 |
InChI Key |
RWDOTPXPAHNUFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NCC2=CC3=CC=CC=C3N=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.